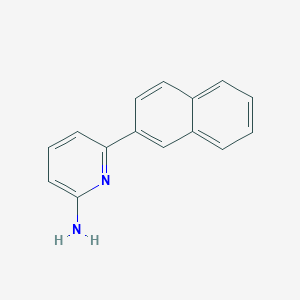

6-(Naphthalen-2-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-naphthalen-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-15-7-3-6-14(17-15)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPHOUYKMQNITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Naphthalen 2 Yl Pyridin 2 Amine and Its Derivatives

Direct Synthesis Strategies for the 6-(Naphthalen-2-yl)pyridin-2-amine Core

The construction of the fundamental this compound framework can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, precursor availability, and reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Transition metal catalysis, particularly with palladium, has become a cornerstone for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing powerful tools for the synthesis of complex aromatic systems like this compound. numberanalytics.comyoutube.com The two most prominent reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. nih.gov

Suzuki-Miyaura Coupling Precursors:

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com To synthesize this compound, this can be approached in two primary ways:

Coupling of a pyridylboronic acid/ester with a naphthalenyl halide: A 6-aminopyridin-2-yl boronic acid or its ester derivative can be reacted with 2-bromonaphthalene (B93597) or 2-iodonaphthalene.

Coupling of a naphthalenylboronic acid with a pyridyl halide: Naphthalen-2-ylboronic acid can be coupled with a 2-amino-6-halopyridine (e.g., 2-amino-6-bromopyridine).

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The choice of ligands, base, and solvent system is crucial for achieving high yields and selectivity. nih.gov

Buchwald-Hartwig Amination Precursors:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. numberanalytics.com This reaction is instrumental in forming the C-N bond in the final stages of a synthesis or for preparing key precursors. For the synthesis of this compound, one could envision a strategy where a precursor like 6-(naphthalen-2-yl)pyridin-2-yl halide is aminated using an ammonia (B1221849) equivalent. organic-chemistry.org

The mechanism of the Buchwald-Hartwig amination generally proceeds through an oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation to form an amido complex, and subsequent reductive elimination to form the C-N bond. numberanalytics.comyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands by Buchwald and others has been critical to the success and broad applicability of this reaction. youtube.com

| Coupling Reaction | Reactant 1 (Pyridine Derivative) | Reactant 2 (Naphthalene Derivative) | Catalyst/Ligand System | Key Bond Formed |

| Suzuki-Miyaura | 6-Amino-2-halopyridine | Naphthalen-2-ylboronic acid | Pd(0) catalyst, phosphine ligand | C-C |

| Suzuki-Miyaura | 2-Aminopyridine-6-boronic acid | 2-Halonaphthalene | Pd(0) catalyst, phosphine ligand | C-C |

| Buchwald-Hartwig | 6-(Naphthalen-2-yl)-2-halopyridine | Ammonia or ammonia equivalent | Pd(0) catalyst, bulky phosphine ligand | C-N |

Multi-Component Reaction Approaches to Pyridine (B92270) Ring Systems Incorporating Naphthalene (B1677914)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound by combining three or more starting materials in a single synthetic operation. taylorfrancis.comacsgcipr.orgbohrium.com These reactions can construct the pyridine ring and introduce the naphthalene substituent simultaneously. researchgate.net

A common strategy for pyridine synthesis is a variation of the Hantzsch pyridine synthesis or other condensation reactions. For instance, a one-pot reaction could involve the condensation of an aldehyde (or its derivative), a ketone, a source of ammonia, and a compound containing a reactive methylene (B1212753) group. acsgcipr.orgbohrium.com In the context of synthesizing this compound derivatives, a plausible MCR could involve:

1-(Naphthalen-2-yl)ethanone as the ketone component.

An aldehyde.

A cyanoacetamide or a similar active methylene compound.

Ammonium (B1175870) acetate (B1210297) as the ammonia source. nih.govacs.org

This approach often leads to the formation of a dihydropyridine (B1217469) intermediate, which may require a subsequent oxidation step to yield the aromatic pyridine ring. acsgcipr.org The specific substitution pattern on the final pyridine ring is determined by the choice of starting materials.

| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Structure |

| Hantzsch-type MCR | 1-(Naphthalen-1-yl)ethanone | Aldehyde (e.g., 4-chlorobenzaldehyde) | Ethyl cyanoacetate (B8463686) | Ammonium acetate | 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile nih.govacs.org |

Conventional and Facile Synthetic Pathways Utilizing Precursors

Beyond sophisticated catalytic methods, more traditional synthetic routes can also be employed. These often involve the construction of the pyridine ring from acyclic precursors through condensation and cyclization reactions.

One such approach involves the reaction of a chalcone (B49325) derivative with a suitable nitrogen-containing compound. For example, a chalcone bearing a naphthalene moiety could react with a compound like malononitrile (B47326) in the presence of an ammonia source to form a substituted pyridine.

Another strategy is the condensation of a 1,5-dicarbonyl compound (or a precursor that generates it in situ) with an ammonia source. The required 1,5-dicarbonyl compound could be synthesized from a naphthalene-containing starting material.

While sometimes requiring harsher conditions or multiple steps, these methods can be advantageous due to the lower cost and ready availability of the starting materials. Research has demonstrated the synthesis of nicotinonitrile derivatives, which are precursors to 2-aminopyridines, through a one-pot condensation of an aldehyde, a ketone (like 1-(naphthalen-1-yl)ethanone), and ethyl cyanoacetate with ammonium acetate. nih.govacs.org

Functional Group Interconversions and Derivatization Strategies of this compound

Once the core structure of this compound is obtained, it can be further modified to create a library of derivatives. This is achieved through functional group interconversions and substitutions on both the amine functionality and the pyridine ring.

Modification of the Amine Functionality

The primary amine group at the 2-position of the pyridine ring is a versatile handle for further chemical transformations.

Acylation: The amine can be acylated using acid chlorides or anhydrides to form amides. This is a common transformation to introduce a wide variety of substituents.

Alkylation: The amine can be alkylated with alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Formation of Schiff Bases: Reaction with aldehydes or ketones can yield imines (Schiff bases), which can be further reduced to secondary amines. For example, primary amine functionalized drugs have been modified by condensation with 2-hydroxy-1-naphthaldehyde (B42665) to form new imine-zwitterionic compounds. rsc.org

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions.

Coupling Reactions: The amine itself can act as a nucleophile in coupling reactions. For instance, it can be coupled with other aryl halides, although this is less common than the Buchwald-Hartwig amination of a halo-pyridine.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring System

The pyridine ring in this compound can undergo substitution reactions, although the reactivity is influenced by the existing substituents. The electron-donating amino group activates the ring towards electrophilic substitution, while the inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution:

The 2-amino group directs electrophiles primarily to the 3- and 5-positions of the pyridine ring. Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids, although the conditions need to be carefully controlled to avoid oxidation.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Nucleophilic Aromatic Substitution (SNAr):

If a leaving group (like a halogen) is present on the pyridine ring, it can be displaced by nucleophiles. For example, if the starting material was a 2-amino-6-halopyridine that was coupled with a naphthalene boronic acid, the remaining halogen could potentially be substituted. However, direct nucleophilic substitution on a C-H bond is also possible under certain conditions, often requiring strong bases or organometallic reagents.

Research on related 2-aminopyridine (B139424) systems shows that the pyridyl nitrogen can act as a directing group in transition-metal-catalyzed C-H activation/functionalization reactions, allowing for the introduction of various groups at specific positions on the pyridine or an attached aryl ring. nih.govresearchgate.netrsc.org

Derivatization of the Naphthalene Moiety

The functionalization of the naphthalene ring within the this compound scaffold is a key strategy for modulating its chemical and physical properties. While direct electrophilic substitution on the final heterocyclic structure can be challenging due to the presence of multiple reactive sites, a predominant and effective methodology involves the synthesis and coupling of pre-functionalized naphthalene intermediates. This approach allows for precise control over the position and nature of the substituents on the naphthalene moiety.

A robust method for creating derivatives involves the initial synthesis of a substituted 2-aminonaphthalene or a related precursor, which is then coupled to the pyridine ring. One notable pathway employs the Bucherer reaction to synthesize substituted 2-aminonaphthalenes, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.

For instance, the synthesis of 6-bromo-2-aminonaphthalene derivatives can be achieved through the Bucherer reaction, which involves the thermal conversion of a naphthol to a naphthylamine in the presence of a sulfite (B76179) or bisulfite. acs.org This reaction has been successfully applied to 6-bromo-2-naphthol, condensing it with various secondary amines to produce a range of 6-bromo-2-(dialkylamino)naphthalenes. acs.org These brominated intermediates are versatile building blocks.

The subsequent step involves a Suzuki coupling reaction. The 6-bromo-2-aminonaphthalene derivative can be reacted with a suitable pyridine boronic acid or boronate ester in the presence of a palladium catalyst to form the C-C bond between the naphthalene and pyridine rings. For example, coupling 4-(6-(pyrrolidin-1-yl)naphthalene-2-yl)pyridine with iodomethane (B122720) demonstrates further derivatization possibilities on the pyridine ring after the core structure is assembled. acs.org Although this specific example results in a pyridinium (B92312) salt and uses pyridine-4-boronic acid, the underlying principle of using a halogenated naphthylamine in a Suzuki coupling is a key strategy for accessing the 6-(substituted-naphthalen-2-yl)pyridin-2-amine scaffold.

The table below summarizes the synthesis of various 6-bromo-2-aminonaphthalene derivatives, which serve as key precursors for the target compounds. acs.org

Table 1: Synthesis of 6-Bromo-2-aminonaphthalene Precursors via Bucherer Reaction

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Pyrrolidine | 6-Bromo-2-(pyrrolidin-1-yl)naphthalene | 89 |

| 2 | Piperidine | 6-Bromo-2-(piperidin-1-yl)naphthalene | 91 |

| 3 | Morpholine | 4-(6-Bromonaphthalen-2-yl)morpholine | 99 |

| 4 | 4-Methylpiperazine | 1-(6-Bromonaphthalen-2-yl)-4-methylpiperazine | 94 |

| 5 | N-Methylbenzylamine | N-Benzyl-6-bromo-N-methylnaphthalen-2-amine | 76 |

| 6 | Dibenzylamine | N,N-Dibenzyl-6-bromonaphthalen-2-amine | 31 |

Data sourced from ACS Omega. acs.org

This synthetic strategy highlights a modular approach, where diversity on the naphthalene ring is introduced at an early stage. General methods for synthesizing a wide array of substituted naphthalenes, including metal-catalyzed reactions, cycloadditions, and rearrangements, can be leveraged to create a library of precursors for coupling to the aminopyridine segment. researchgate.net This allows for the introduction of a wide variety of functional groups onto the naphthalene backbone, thereby enabling extensive structure-activity relationship studies.

Advanced Spectroscopic and Crystallographic Elucidation of 6 Naphthalen 2 Yl Pyridin 2 Amine

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) for Mode Assignments and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the intermolecular forces within a crystalline structure. For 6-(Naphthalen-2-yl)pyridin-2-amine, the vibrational modes can be predicted by analyzing the characteristic frequencies of the naphthalene (B1677914) and 2-aminopyridine (B139424) units.

The FT-IR spectrum is expected to be dominated by several key vibrations. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The exact positions of these bands are sensitive to the extent of hydrogen bonding in the solid state. Aromatic C-H stretching vibrations from both the naphthalene and pyridine (B92270) rings would be observed around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected to produce a series of sharp bands in the 1650-1400 cm⁻¹ region. The N-H bending vibration, or scissoring mode, of the amino group typically appears in the range of 1650-1580 cm⁻¹.

In the FT-Raman spectrum, the non-polar bonds will exhibit stronger signals. Therefore, the aromatic C-C stretching vibrations of the naphthalene moiety are expected to be particularly intense. The symmetric stretching of the C-C bond linking the naphthalene and pyridine rings would also be a characteristic Raman-active mode.

Intermolecular interactions, primarily N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another, would significantly influence the vibrational frequencies. These interactions lead to a broadening and red-shifting of the N-H stretching bands in the FT-IR spectrum.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (FT-Raman) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3400-3300 | Medium | Weak |

| N-H Symmetric Stretch | 3300-3200 | Medium | Weak |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium |

| N-H Scissoring | 1650-1580 | Medium to Strong | Weak |

| Aromatic C=C/C=N Stretch | 1650-1400 | Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the molecular structure in solution. Both ¹H and ¹³C NMR would provide critical information on the chemical environment of each atom in this compound.

In the ¹H NMR spectrum, the protons of the amino group are expected to appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration due to hydrogen bonding. The aromatic protons will resonate in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the pyridine ring will likely show distinct doublet and triplet splitting patterns, characteristic of a substituted pyridine. The naphthalene protons will also exhibit a complex multiplet pattern due to their varied chemical environments.

The ¹³C NMR spectrum will display signals for all carbon atoms in the molecule. The carbon atoms attached to the nitrogen atom in the pyridine ring and the amino group will be significantly deshielded. The quaternary carbons, including the one at the junction of the two ring systems, will have characteristic chemical shifts.

Conformational analysis of this compound can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). The dihedral angle between the naphthalene and pyridine rings is a key conformational parameter. Steric hindrance between the ortho-protons of the two rings could lead to a twisted conformation in solution. NOESY experiments can reveal through-space correlations between protons on the different rings, providing insights into the preferred conformation.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

The photophysical properties of this compound are dictated by its extended π-conjugated system. The UV-Vis absorption spectrum is expected to show intense absorption bands in the ultraviolet and possibly the near-visible region. These absorptions correspond to π-π* electronic transitions within the naphthalene and pyridine chromophores, as well as charge-transfer transitions between the electron-donating amino group and the aromatic system.

The absorption spectrum of the parent naphthalene molecule typically shows characteristic fine structure. This fine structure may be broadened in this compound due to the substitution and the resulting molecular interactions. The position of the longest wavelength absorption maximum (λ_max) will be sensitive to the solvent polarity, with more polar solvents potentially leading to a red shift (bathochromic shift) if the excited state is more polar than the ground state.

Upon excitation, the molecule is expected to exhibit fluorescence. The emission spectrum would likely be a broad band, Stokes-shifted to a longer wavelength relative to the absorption. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency of the emission process. The nature of the emitting state, whether it is a locally excited state on the naphthalene or pyridine moiety or a charge-transfer state, can be investigated through solvatochromism studies.

Single Crystal X-ray Diffraction Studies for Solid-State Structural Determination and Crystal Packing

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide precise bond lengths, bond angles, and the crucial dihedral angle between the naphthalene and pyridine rings.

While specific crystallographic data for the title compound is not available, studies on closely related molecules, such as 2-amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile, reveal that the naphthalene and pyridine rings are significantly twisted with respect to each other, with dihedral angles often exceeding 45°. This twisting is a common feature in such bi-aryl systems to relieve steric strain.

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor, leading to the formation of supramolecular chains or networks. π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a significant role in stabilizing the crystal lattice.

Table 2: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a vital tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₅H₁₂N₂), the exact mass can be calculated and compared to the experimentally determined value.

The monoisotopic mass of C₁₅H₁₂N₂ is 220.1000 Da. HRMS instruments can measure this mass with an accuracy of a few parts per million (ppm), allowing for unambiguous confirmation of the elemental composition.

The fragmentation pattern in the mass spectrum would also be characteristic of the molecule's structure. The molecular ion peak [M]⁺• would be expected to be prominent. Common fragmentation pathways would likely involve the loss of small neutral molecules or radicals, such as HCN from the pyridine ring or cleavage of the bond between the two aromatic systems. Analysis of the isotopic pattern, particularly the ratio of the [M]⁺• to the [M+1]⁺• peak, would further corroborate the number of carbon atoms in the molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile |

| Naphthalene |

Computational and Theoretical Investigations of 6 Naphthalen 2 Yl Pyridin 2 Amine

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transition Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the properties of molecules in their electronic excited states. arxiv.org It is used to calculate vertical excitation energies, which correspond to the absorption maxima in an experimental UV-Vis spectrum, and oscillator strengths, which relate to the intensity of these absorptions. nih.gov

By investigating the potential energy surfaces of excited states, TD-DFT can provide insights into photochemical processes such as fluorescence and intramolecular charge transfer (ICT). nih.govacs.org For a molecule like 6-(Naphthalen-2-yl)pyridin-2-amine, TD-DFT calculations could predict its absorption spectrum and characterize the nature of its low-lying excited states (e.g., n→π* or π→π* transitions). Studies on related amino-substituted systems have used TD-DFT to rationalize various experimental observations and understand the reaction mechanisms in the excited state. nih.govacs.org Although powerful, standard TD-DFT can have limitations in describing certain complex excitations, such as long-range charge transfer or double-electron excitations. arxiv.org

Table 2: Illustrative TD-DFT Data from N-acetyl-phenylalaninyl-amide (Fa) Benchmark Data is illustrative and not for the target compound.

| Conformer | State | Excitation Type | Excitation Energy (eV) |

|---|---|---|---|

| Fa A | S1 | ππ* | 4.67 |

| Fa A | S5 | nπ* (CT) | 6.01 |

| Fa D | S1 | ππ* | 4.65 |

| Fa D | S5 | nπ* (Local) | 6.13 |

Source: Based on data from benchmark calculations on models of phenylalanine protein chains. nih.gov

Noncovalent Interaction (NCI) Plot and Hirshfeld Surface Analysis for Intermolecular Forces and Crystal Engineering

Understanding and quantifying noncovalent interactions are essential for predicting crystal packing and for applications in crystal engineering. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts in a crystal structure. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

For example, in a related thiazole (B1198619) derivative, the most significant contributions to crystal cohesion were from H···H (42.5%) and C···H/H···C (37.2%) contacts. nih.gov In another pyridazinone derivative, H···H contacts accounted for 36.5% of the interactions, followed by H···O/O···H contacts at 18.6%. nih.gov For this compound, this analysis would quantify the contributions of N–H···N hydrogen bonds, C–H···π interactions, and π–π stacking between the aromatic rings, which are crucial for the supramolecular assembly.

Table 3: Illustrative Hirshfeld Surface Contact Percentages from Related Compounds Data is illustrative and not for the target compound.

| Interaction Type | Contribution in 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzyl-idene]-1,3-thia-zol-2-amine | Contribution in a Dihydropyridazin-3(2H)-one derivative |

|---|---|---|

| H···H | 42.5% | 36.5% |

| C···H/H···C | 37.2% | 15.4% |

| H···O/O···H | - | 18.6% |

| H···Cl/Cl···H | - | 11.2% |

| C···C | - | 7.6% |

Source: Based on data from Hirshfeld analyses of related heterocyclic systems. nih.govnih.gov

NCI plots complement this analysis by visualizing weak noncovalent interactions in real space, identifying regions of hydrogen bonding, van der Waals interactions, and steric repulsion based on the electron density and its derivatives.

Reactivity Descriptors (e.g., Fukui Functions) for Chemical Reactivity Prediction

Reactivity descriptors derived from DFT, such as Fukui functions, are used to predict the most reactive sites within a molecule. The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps to identify which atoms are most susceptible to different types of chemical attack:

ƒ+(r): Predicts sites for nucleophilic attack (where an electron is added).

ƒ-(r): Predicts sites for electrophilic attack (where an electron is removed).

ƒ0(r): Predicts sites for radical attack.

In a computational study of 6-amino-7,9-dihydropurine-8-thione, Fukui functions were calculated to determine the reactivity order of atoms for both electrophilic and nucleophilic attacks. bas.bg For this compound, this analysis would pinpoint the specific atoms on the naphthalene (B1677914) and pyridine (B92270) rings, as well as the amino group, that are most likely to participate in chemical reactions, providing valuable guidance for synthetic modifications. bas.bgresearchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-amino-7,9-dihydropurine-8-thione |

| Aminobenzylnaphthols |

| N-acetyl-phenylalaninyl-amide |

| 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzyl-idene]-1,3-thia-zol-2-amine |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. kashanu.ac.ir By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal how a molecule's conformation and its interactions with the environment evolve over time. This approach is particularly valuable for understanding the flexibility of molecules and the influence of solvents on their structure and behavior. researchgate.net

Conformational Landscapes

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the naphthalene and pyridine rings. MD simulations can explore this landscape by sampling a vast number of possible conformations and identifying the most energetically favorable ones.

A key parameter in this analysis is the dihedral angle between the two aromatic systems. By plotting the potential energy as a function of this dihedral angle, a rotational energy profile can be constructed. This profile typically reveals low-energy, stable conformers and the energy barriers that separate them. For instance, in a related compound, 2-amino-6-methyl-5-{5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-ylsulfanyl}-4-(3-nitrophenyl)pyridine-3-carbonitrile, crystallographic data shows distinct dihedral angles between its various ring systems, indicating specific preferred orientations in the solid state. researchgate.net MD simulations in solution would reveal whether these, or other, conformations are preferred in a more dynamic environment.

In many bi-aryl systems, the lowest energy conformations are often non-planar, resulting from a balance between the delocalization energy, which favors planarity, and steric hindrance between hydrogen atoms on the rings, which favors a twisted conformation. MD simulations can precisely quantify these preferred angles and the flexibility around them. rsc.org

The following table illustrates a hypothetical set of results from an MD simulation, showing the most stable conformers and their associated dihedral angles and relative energies.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 45.2 | 0.00 | 65 |

| 2 | -44.8 | 0.05 | 30 |

| 3 | 135.5 | 2.5 | 5 |

Solvation Effects

The solvent environment can significantly influence the conformational preferences and dynamics of a molecule. researchgate.net For this compound, the two main components of the molecule—the polar aminopyridine group and the nonpolar naphthalene moiety—will interact differently with solvents of varying polarities.

MD simulations can be performed using either explicit solvent models, where individual solvent molecules are included in the simulation box, or implicit models, where the solvent is treated as a continuous medium. Explicit models are more computationally intensive but provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Analysis of the radial distribution function (RDF) from MD simulations can provide quantitative information about the solvation shell around different parts of the molecule. The RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute.

The table below provides a hypothetical example of solvation analysis results, comparing the number of hydrogen bonds and the solvation free energy in different solvents. Solvation free energy is a measure of the energy change when a molecule is transferred from a vacuum to a solvent, and it can be calculated from MD simulations. researchgate.net

| Solvent | Average H-Bonds to Amino Group | Solvation Free Energy (kcal/mol) |

|---|---|---|

| Water | 2.8 | -7.5 |

| Methanol | 2.1 | -5.2 |

| Chloroform | 0.5 | -2.1 |

Chemical Reactivity and Mechanistic Studies of 6 Naphthalen 2 Yl Pyridin 2 Amine

Electrophilic Aromatic Substitution Patterns on Pyridine (B92270) and Naphthalene (B1677914) Rings

Electrophilic aromatic substitution (EAS) on 6-(naphthalen-2-yl)pyridin-2-amine presents a scenario of competing reactivities between the two aromatic systems.

On the Pyridine Ring: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene (B151609). This low reactivity is a result of the electronegative nitrogen atom's inductive electron withdrawal and its ability to become protonated in acidic reaction media, which further deactivates the ring by introducing a positive charge. uoanbar.edu.iqlibretexts.org However, the exocyclic amino group at the C2 position is a powerful activating group due to its +M (mesomeric) effect, which donates electron density to the ring. This donation strongly counteracts the deactivating effects of the ring nitrogen.

For 2-aminopyridine (B139424), electrophilic substitution is directed to the positions ortho and para to the amino group. The directing power of the amino group typically overcomes the inherent deactivation of the pyridine ring, with substitution occurring preferentially at the C5 position, and to a lesser extent, the C3 position. In the case of this compound, the C6 position is blocked, making the C3 and C5 positions the only available sites for substitution. The C5 position is generally favored for electrophilic attack on 2-aminopyridine derivatives. For targeted substitution, directed ortho metalation, for instance via lithiation of a pivaloyl-protected amine, can achieve regiospecific functionalization at the C3 position. acs.org

On the Naphthalene Ring: Naphthalene is a polycyclic aromatic hydrocarbon that is significantly more reactive towards electrophiles than benzene. ucalgary.calibretexts.org This enhanced reactivity is due to the lower loss of resonance energy required to form the intermediate carbocation (Wheland intermediate). libretexts.org

The regioselectivity of substitution on naphthalene is a well-studied phenomenon:

Kinetic Control: Substitution typically occurs at the C1 (α) position. The carbocation intermediate formed by attack at this position is more stable because it can be described by more resonance structures that preserve one intact benzene ring. libretexts.orgstackexchange.com

Thermodynamic Control: Under certain conditions, such as sulfonation at higher temperatures, the C2 (β) substituted product is favored as it is thermodynamically more stable. libretexts.org

Steric Effects: Reactions with bulky electrophiles may favor attack at the less sterically hindered C2 position. stackexchange.com

In this compound, the naphthalene ring is substituted at the C2 position with a pyridin-2-amine group. This group acts as a deactivating substituent on the naphthalene ring. Therefore, electrophilic attack on the naphthalene moiety would require forcing conditions and would likely be directed by the existing substituent to specific positions on either of the fused rings.

Nucleophilic Substitution Reactions and Their Regioselectivity

The propensity for nucleophilic aromatic substitution (SNAr) is markedly different for the two ring systems.

On the Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. stackexchange.comquora.com The stability of the anionic Meisenheimer-type intermediate is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com

In this compound, the C2 position is occupied by an amino group, which is a poor leaving group. Direct displacement of the amino group is not feasible under standard SNAr conditions. However, it could be converted into a good leaving group, such as a diazonium salt, which would then be readily displaced by a nucleophile. Alternatively, if a good leaving group (e.g., a halogen) were present at the C4 position of this molecule, it would be highly activated towards nucleophilic substitution. The classic Chichibabin reaction, which involves the amination of an unsubstituted position with sodium amide, could potentially occur at the C4 position under harsh conditions. uoanbar.edu.iq

On the Naphthalene Ring: The electron-rich naphthalene ring is generally inert to nucleophilic aromatic substitution. Such reactions require the presence of strong electron-withdrawing groups to activate the ring, none of which are present in the parent molecule. Therefore, SNAr reactions on the naphthalene moiety of this compound are considered highly unlikely.

Cyclization Reactions and Heterocycle Annulation with this compound Precursors

The 2-aminopyridine scaffold is a valuable building block in heterocyclic synthesis due to its dual nucleophilic nature, involving both the exocyclic amino group and the endocyclic ring nitrogen. researchgate.net This allows this compound to serve as a precursor for a wide variety of fused heterocyclic systems. ias.ac.inbohrium.com

Common cyclization strategies include reactions with bifunctional electrophiles:

Reaction with β-Ketoesters or Malonic Esters: Condensation with reagents like ethyl acetoacetate (B1235776) or diethyl malonate can lead to the formation of fused pyrido[1,2-a]pyrimidin-4-one derivatives. acs.org

Reaction with α,β-Unsaturated Carbonyls: Michael addition of the amino group to an α,β-unsaturated ester, followed by intramolecular cyclization, is a common route to fused pyridopyrimidines. researchgate.net

Reaction with α-Haloketones: This can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives, which are structures of significant pharmaceutical interest. psu.edu

Modern synthetic methods also utilize transition-metal catalysis for annulation. As an N-aryl-2-aminopyridine, the title compound could undergo palladium-catalyzed intramolecular C-H activation/cyclization to form complex polycyclic aromatic systems. rsc.org

Metal Complexation Behavior of this compound as a Ligand

The presence of two nitrogen donor atoms (the pyridine ring and the exocyclic amine) makes this compound a versatile ligand in coordination chemistry. researchgate.netnih.gov

Derivatives of 2-aminopyridine can coordinate to metal centers in several distinct modes, and the behavior of this compound is expected to align with these patterns. pvpcollegepatoda.org

Monodentate (N-pyridine): This is the most common coordination mode, where the ligand binds to the metal center through the lone pair of the pyridine ring nitrogen. pvpcollegepatoda.orgmdpi.com This mode is often stabilized by intramolecular hydrogen bonding between the exocyclic N-H and an anionic ligand on the metal center. mdpi.com

Bidentate Chelation (N-pyridine, N-amine): The ligand can form a four-membered chelate ring by coordinating through both the pyridine and the amino nitrogens. This mode is less common due to the strain of the resulting small ring but has been observed. pvpcollegepatoda.org

Bridging: The ligand can bridge two metal centers, with one nitrogen coordinating to each metal. sciencenet.cn

Monodentate (N-amine): Coordination solely through the exocyclic amino nitrogen is rare and typically only occurs when the pyridine nitrogen is sterically or electronically inaccessible. pvpcollegepatoda.orgmdpi.com

The bulky 6-(naphthalen-2-yl) substituent is expected to exert significant steric influence, potentially favoring the monodentate coordination mode via the pyridine nitrogen to minimize steric clashes.

The electronic and steric properties of this compound can fine-tune the characteristics of a coordinated metal center. nih.govroyalsocietypublishing.org

Electronic Effects: The 2-amino group is a strong sigma-donating and pi-donating group, which increases the electron density at the metal center. This can stabilize higher oxidation states of the metal and influence its redox potential. The extended π-system of the naphthalene ring can participate in metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which would impart interesting photophysical properties to the resulting complexes. researchgate.net

Steric Effects: The large naphthalene moiety provides significant steric bulk around the coordination sphere. This can control the stoichiometry of the complex, preventing the coordination of multiple ligands to a single metal center, and can create a specific pocket or channel that influences the reactivity of the metal complex in catalytic applications. nih.gov For instance, bulky aminopyridinato ligands have been instrumental in stabilizing metal-metal quintuple bonds and complexes with metals in unusually low oxidation states. nih.gov

The combination of the electron-donating amino group and the large, aromatic naphthalene substituent makes this compound a ligand capable of producing stable metal complexes with tunable electronic, steric, and photophysical properties. cdnsciencepub.comnih.gov

Supramolecular Chemistry and Self Assembly of 6 Naphthalen 2 Yl Pyridin 2 Amine Derived Systems

Characterization of Hydrogen Bonding Networks within Crystal Structures

Hydrogen bonding plays a pivotal role in dictating the crystal packing of 6-(naphthalen-2-yl)pyridin-2-amine derivatives. The presence of the amino group on the pyridine (B92270) ring provides a primary site for hydrogen bond donation, while the nitrogen atom within the pyridine ring can act as an acceptor. This combination facilitates the formation of robust and predictable hydrogen-bonding motifs.

Similarly, studies on other naphthalene- and pyridine-containing systems have highlighted the prevalence of hydrogen bonding in their crystal engineering. In cocrystals of 1-hydroxy-2-naphthoic acid with N-containing heteroaromatics, the classic acid-pyridine heterosynthon, characterized by an R22(7) ring motif, is a recurring feature. mdpi.com This demonstrates the reliability of hydrogen bonding in guiding the self-assembly of such molecules. The formation of inversion dimers through pairs of N—H⋯N hydrogen bonds, creating R22(8) ring motifs, is another common observation in the crystal structures of related pyrimidine (B1678525) derivatives. researchgate.net

Hydrogen Bonding Parameters in a Related Crystal Structure

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |

| N2—H2A···N1 | 0.86 | 2.33 | 3.149 (3) | 158 | (i) |

| C20—H20A···F | 0.93 | 2.50 | 3.284 (4) | 142 | (ii) |

| Table based on data from a study on 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. nih.gov |

Investigation of Pi-Pi Stacking Interactions in Solid and Solution States

In the solid state, π-π stacking often works in concert with hydrogen bonding to stabilize the crystal lattice. nih.gov For instance, in the crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, inversion-related dimers formed by hydrogen bonds further interact through π–π contacts. researchgate.net These interactions can occur between the pyridine rings, the naphthalene (B1677914) rings, or between a pyridine and a naphthalene ring of adjacent molecules. The distances between the interacting aromatic rings are typically in the range of van der Waals radii, indicating a significant attractive force. nih.gov

The nature of substituents on the aromatic rings can modulate the strength of π-π stacking interactions. Electron-donating or electron-withdrawing groups can alter the electron density of the π-systems, thereby influencing the electrostatic component of the interaction. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics and geometries of these interactions. arxiv.org

In solution, π-π stacking can lead to the formation of aggregates or self-assembled structures. The hydrophobic nature of the aromatic rings can drive molecules to associate in aqueous environments, with π-π stacking providing a significant contribution to the stability of the aggregates. This phenomenon is crucial for understanding the behavior of these compounds in biological systems and for the design of functional materials.

Design Principles for Self-Assembled Architectures and Supramolecular Frameworks

The design of self-assembled architectures based on this compound derivatives relies on a deep understanding of the interplay between various non-covalent interactions. By strategically modifying the molecular structure, it is possible to program the self-assembly process to yield specific supramolecular frameworks with desired topologies and properties. nih.govacs.org

A key design principle involves the strategic placement of functional groups that can participate in specific and directional interactions, such as hydrogen bonding. The amino group and the pyridine nitrogen of the core scaffold are primary sites for such interactions. By introducing additional hydrogen bond donors or acceptors, or by modifying the steric environment around these sites, the formation of specific hydrogen-bonding networks can be favored. For example, the use of complementary hydrogen bonding partners can lead to the formation of well-defined cocrystals with predictable structures. mdpi.com

Another important consideration is the control of π-π stacking interactions. The size, shape, and electronic properties of the aromatic systems can be tuned to direct the stacking arrangement. For instance, introducing bulky substituents can hinder or alter the geometry of π-π stacking, leading to different packing motifs. Conversely, enhancing the electrostatic complementarity between aromatic rings can strengthen these interactions and promote the formation of extended columnar or lamellar structures. rsc.org

The concept of subcomponent self-assembly offers a powerful strategy for constructing complex architectures. acs.org In this approach, simple building blocks are mixed in solution, and through a series of reversible reactions and non-covalent interactions, they spontaneously assemble into a thermodynamically stable final structure. The this compound framework can serve as a versatile subcomponent in such systems, where its interactions can be combined with those of other molecules to create intricate and functional supramolecular assemblies. acs.org For example, pyridine-based amphiphiles have been shown to self-assemble with dihydroxy naphthalenes to form nanotubes in water, with the inner diameter of the nanotubes being dependent on the specific regioisomer of the dihydroxy naphthalene used. nih.gov

Aggregation-Induced Emission Enhancement (AIEE) Phenomena and Related Optical Properties

Derivatives of this compound have the potential to exhibit a fascinating photophysical phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). magtech.com.cnnih.gov In contrast to conventional fluorescent molecules that often suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregated forms, AIE-active molecules are typically non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation. magtech.com.cnrsc.org

The underlying mechanism for AIEE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. magtech.com.cn In solution, the excited state energy of AIE-active molecules can be dissipated through non-radiative pathways involving these intramolecular motions. However, in the aggregated state, these motions are sterically hindered, which blocks the non-radiative decay channels and promotes radiative decay in the form of intense fluorescence. nih.gov

The molecular design of this compound derivatives can be tailored to promote AIEE. The presence of rotatable bonds between the pyridine and naphthalene moieties can provide the necessary intramolecular motions that are restricted upon aggregation. Furthermore, the propensity of these molecules to form ordered aggregates through hydrogen bonding and π-π stacking can create the rigid environment required for enhanced emission. researchgate.net

The AIEE properties of these compounds can be investigated by studying their photoluminescence in solvent mixtures of varying polarity. Typically, in a good solvent where the molecules are well-dissolved, the emission is weak. As a poor solvent is added, the molecules begin to aggregate, leading to a significant enhancement in the fluorescence intensity. nih.gov This behavior makes AIEE-active materials highly promising for applications in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. rsc.org

Applications of 6 Naphthalen 2 Yl Pyridin 2 Amine in Advanced Materials and Chemical Technologies

Optoelectronic Materials (e.g., Blue-Orange Emitters, Organic Light-Emitting Diodes (OLEDs))

There is no specific research available that details the use of 6-(naphthalen-2-yl)pyridin-2-amine in optoelectronic materials such as blue-orange emitters or Organic Light-Emitting Diodes (OLEDs).

However, the constituent parts of the molecule—naphthalene (B1677914) and pyridine (B92270)—are common building blocks for materials used in optoelectronics. Pyridine derivatives are known to be utilized in the synthesis of materials for OLEDs. For example, 3-cyanopyrid-2-one derivatives, which share the pyridine core, are used in the production of OLED devices. nih.gov The naphthalene moiety is also a well-known fluorophore. The combination of these two structural motifs in this compound suggests a potential for luminescent properties that could be relevant for optoelectronic applications, though this remains to be experimentally verified.

Development of Chemical Sensors and Probes (e.g., Chemodosimeters, Fluorescent Sensors)

Direct studies on the application of this compound as a chemical sensor or probe are not found in the current scientific literature.

Nevertheless, the structural framework of this compound is analogous to molecules that have been successfully developed as fluorescent chemosensors. For instance, a series of naphthaldehyde-2-pyridinehydrazone derivatives have been shown to act as 'turn-on' fluorescent sensors for zinc ions in aqueous solutions. nih.gov These sensors incorporate a naphthalene and a pyridine unit, similar to this compound. The mechanism of action in these sensors often involves the interaction of the target analyte with the nitrogen atoms of the pyridine and hydrazone moieties, leading to a change in the fluorescence properties of the naphthalene group. nih.gov This suggests that the 2-aminopyridine (B139424) and naphthalene components of this compound could potentially be functionalized to create novel fluorescent sensors.

Catalysis (e.g., as Ligands in Homogeneous and Heterogeneous Catalysis)

There is no available research demonstrating the use of this compound as a ligand in either homogeneous or heterogeneous catalysis.

The 2-aminopyridine moiety, however, is a known structural motif in ligands for various catalytic applications. The nitrogen atoms in the pyridine ring and the amino group can coordinate with metal centers, making such compounds candidates for the development of new catalysts. The bulky naphthalene substituent in this compound could provide specific steric and electronic properties to a metal complex, potentially influencing its catalytic activity and selectivity. This remains a hypothetical application that would require dedicated synthetic and catalytic studies.

Precursors for Advanced Synthetic Reagents and Methodologies in Organic Chemistry

While there are no studies specifically describing the use of this compound as a precursor for advanced synthetic reagents, the chemistry of related compounds suggests this is a plausible area of application.

For example, substituted pyridines, such as 4-(aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, have been used as scaffolds to synthesize a variety of more complex heterocyclic compounds. acs.orgnih.gov These pyridine derivatives can undergo reactions such as chlorination followed by nucleophilic substitution to introduce new functional groups. acs.orgnih.gov Given that this compound possesses a reactive amino group and a pyridine ring, it could potentially serve as a versatile starting material for the synthesis of a range of novel organic molecules with potential applications in medicinal chemistry and materials science.

Exploration in Polymer and Macromolecular Design

Specific research on the incorporation of this compound into polymers or macromolecules has not been reported.

However, both naphthalene and pyridine units are used in the design of functional polymers. For instance, polymers containing naphthalene units in their backbone, such as poly(oxy-2,6-naphthalenediylcarbonyl), have been synthesized and studied for their unique properties. capes.gov.br The presence of the reactive amino group in this compound could allow it to be used as a monomer in polymerization reactions, for example, in the synthesis of polyamides or polyimides. The resulting polymers would incorporate the rigid and potentially fluorescent naphthalene-pyridine moiety, which could impart interesting thermal and photophysical properties to the material. This represents a potential, yet unexplored, avenue for the application of this compound.

Conclusions and Future Research Outlook for 6 Naphthalen 2 Yl Pyridin 2 Amine

Emerging Research Avenues and Untapped Potential in Chemical Science

The lack of dedicated research on 6-(Naphthalen-2-yl)pyridin-2-amine presents a significant opportunity for new discoveries. Based on established synthetic protocols for related compounds, several promising research avenues can be envisioned.

Synthetic Exploration:

A primary research avenue would be the development of a robust and efficient synthesis for this compound. Plausible synthetic strategies would likely involve palladium-catalyzed cross-coupling reactions. Two of the most promising approaches include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a protected 2-amino-6-halopyridine (e.g., 2-amino-6-chloropyridine (B103851) or 2-amino-6-bromopyridine) with 2-naphthylboronic acid. The choice of palladium catalyst, ligand, and base would be crucial for optimizing the reaction yield and purity. nih.govresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: An alternative route could involve the coupling of 2-aminopyridine (B139424) with a 2-halonaphthalene (e.g., 2-bromonaphthalene (B93597) or 2-iodonaphthalene). The development of suitable ligands is often critical for the success of Buchwald-Hartwig aminations involving heteroaromatic amines. wikipedia.orglibretexts.orgnih.gov

A comparative study of these and other potential synthetic routes would be a valuable contribution to the field of heterocyclic chemistry.

Medicinal Chemistry Applications:

Given the documented biological activities of related naphthyl-pyridine compounds, a key area of untapped potential lies in medicinal chemistry. acs.orgnih.govacs.orgresearchgate.net Once synthesized, this compound could be screened for a variety of biological activities, including but not limited to:

Anticancer activity

Anti-inflammatory properties

Antimicrobial effects acs.org

Kinase inhibition

Furthermore, the amino group on the pyridine (B92270) ring and the naphthalene (B1677914) core provide multiple sites for further functionalization, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Materials Science Applications:

The conjugated π-system of this compound suggests potential applications in materials science. The combination of the electron-rich naphthalene and the electron-deficient pyridine ring could impart interesting photophysical properties. Research could explore its use as:

An organic light-emitting diode (OLED) material

A component in organic photovoltaics (OPVs)

A fluorescent probe for sensing applications

Challenges and Opportunities in the Synthesis, Characterization, and Application of this compound

The exploration of this compound is not without its challenges, but these challenges also present significant opportunities for innovation.

Synthesis Challenges and Opportunities:

A primary challenge in the synthesis of this compound is the potential for side reactions and low yields in cross-coupling reactions involving 2-aminopyridine, which can act as both a nucleophile and a ligand for the palladium catalyst. Overcoming this challenge through the development of new catalyst systems or protecting group strategies would be a significant advancement. The opportunity lies in establishing a novel and efficient synthetic protocol that could be applied to a broader range of related aminopyridine derivatives.

Characterization Challenges and Opportunities:

Thorough characterization of this novel compound will be essential. This would involve a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. A particular challenge may be obtaining high-quality crystals suitable for X-ray analysis. The opportunity here is to provide the first complete and unambiguous structural and spectroscopic data for this compound, which would be a valuable reference for future studies.

Application Challenges and Opportunities:

The main challenge in the application of this compound is the complete lack of existing data on its biological or material properties. This "blank slate" is also its greatest opportunity. Any discovery of significant biological activity or useful material properties would be entirely novel and could open up new avenues of research and development. The initial screening and identification of a "hit" property will be a critical first step in unlocking its application potential.

Q & A

Advanced Question

- Molecular Dynamics (MD) Simulations : Model solvation effects and ligand flexibility during metal binding .

- CASPT2 Calculations : Assess spin crossover behavior in metal complexes, critical for designing magnetic materials .

- 3D-QSAR Modeling : Relates structural features (e.g., substituent electronegativity) to biological activity, as demonstrated for triazine-2-amine derivatives .

How can researchers address contradictions in spectroscopic data for derivatives of this compound?

Advanced Question

Contradictions often arise from solvent-dependent NMR shifts or polymorphism in crystallographic data. For example:

- NMR Discrepancies : Use deuterated solvents with varying polarities (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects .

- X-ray vs. DFT Geometries : Compare experimental bond lengths/angles with optimized DFT structures to identify steric or electronic distortions .

- Mass Spec Fragmentation : Cross-validate with high-resolution MS (HRMS) to distinguish isobaric impurities .

What are the challenges in achieving stereochemical control during the synthesis of this compound derivatives?

Advanced Question

Steric hindrance from the naphthalene group can lead to regioselectivity issues. Strategies include:

- Directed Metalation : Use directing groups (e.g., –NH₂) to guide coupling reactions to specific positions .

- Chiral Auxiliaries : Introduce temporary chiral centers to enforce enantioselective cyclization, as seen in triazine syntheses .

- Catalytic Asymmetric Synthesis : Employ transition metal catalysts (e.g., Pd or Cu with chiral ligands) for C–N bond formation .

How is this compound utilized in biological or materials research?

Basic Question

- Biological Studies : Derivatives act as enzyme inhibitors or bioactive probes. For example, pyridopyrimidine derivatives inhibit bacterial biotin carboxylases .

- Materials Science : The ligand’s aromaticity and metal-binding capacity enable applications in luminescent coordination polymers for Hg²⁺ detection .

What safety and handling protocols are essential for working with this compound?

Basic Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of aromatic amine vapors .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.